REACTION_CXSMILES
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C([Sn](CCCC)(CCCC)OC)CCC.Br[C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][C:18]=1[CH3:25].C([O:29][C:30]([CH3:32])=[CH2:31])(=O)C.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[F-].[K+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:31][C:30](=[O:29])[CH3:32])=[C:18]([CH3:25])[CH:19]=1 |f:4.5,7.8.9|
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Name
|
|
Quantity
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400 g
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Type
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reactant
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Smiles
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C(CCC)[Sn](OC)(CCCC)CCCC
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Name
|
|
Quantity
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250 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)C
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Name
|
|
Quantity
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187 g
|
Type
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reactant
|
Smiles
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C(C)(=O)OC(=C)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
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Name
|
|
Quantity
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2 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
400 mL
|
Type
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reactant
|
Smiles
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[F-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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stirred for 2 hours at 40° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through Celite
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Type
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WASH
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Details
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the filter pad was thoroughly washed with ethyl acetate (2×1.5 L)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase from the combined filtrates was dried over sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel chromatography (Gradient: 0% to 5% ethyl acetate in petroleum ether)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |